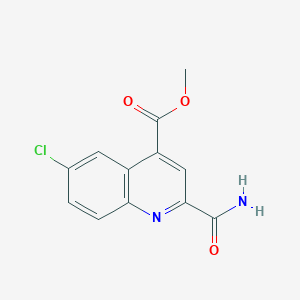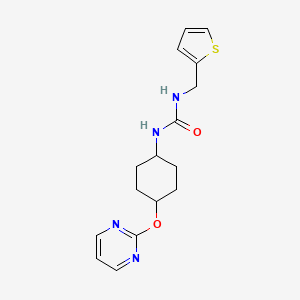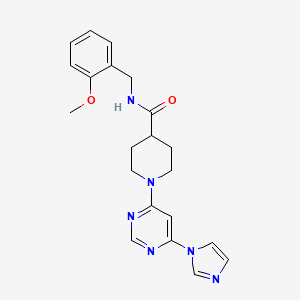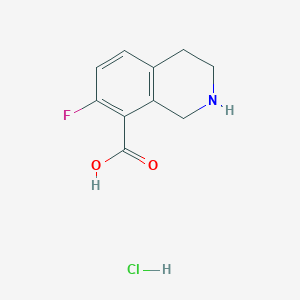
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H9ClN2O3 . The predicted density of this compound is 1.428±0.06 g/cm3 .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.428±0.06 g/cm3 and a predicted boiling point of 452.5±45.0 °C . The molecular weight of the compound is 264.66 .Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Conjugated Polymers
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate and its derivatives have been explored for their utility in creating novel conjugated polymers with donor−acceptor architectures. For example, alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers exhibited significant photophysical properties, indicating their potential in electronic and photonic applications. These materials showed large intramolecular charge transfers, highlighting their relevance in the development of high-performance optoelectronic devices (Jenekhe, Lu, & Alam, 2001).
Medicinal Chemistry and Antileukemic Activity
In the realm of medicinal chemistry, compounds structurally related to this compound have been synthesized for their antileukemic activities. Notably, bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related structures have demonstrated in vivo activity against P388 lymphocytic leukemia, showcasing their potential as therapeutic agents for leukemia (Anderson, Heider, Raju, & Yucht, 1988).
Palladium-Catalyzed Arylation and Alkylation
The utility of aminoquinoline derivatives, such as this compound, extends to catalysis, particularly in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds. This showcases the compound's role in facilitating complex synthetic transformations, important for the synthesis of various organic compounds (Shabashov & Daugulis, 2010).
Biological Activity and Drug Development
Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for various biological activities. These activities range from antimicrobial to anticancer properties, demonstrating the compound's versatility in drug development. For instance, novel quinoline derivatives exhibited ABTS radical-scavenging activity and showed promising antimicrobial activities against a range of pathogens, suggesting their potential in the development of new antimicrobial and antioxidant agents (Tabassum et al., 2014).
Anticancer and Antitumor Potential
Research on structurally related quinoline compounds has identified them as potential anticancer and antitumor agents. For example, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were found to exhibit cytotoxicity against the human breast cancer cell line MCF-7, indicating their potential as anticancer agents with the ability to inhibit cancer cell growth (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHFVBRCNXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2876517.png)
![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)